In Vivo TSWV Potency: Antiviral Agent 6 Exhibits 3.4-Fold Superior EC₅₀ Compared to Ribavirin, a Standard TSWV Control
In head-to-head in vivo TSWV infection studies conducted in Nicotiana benthamiana plants, Antiviral agent 6 (compound 6n) achieved an EC₅₀ of 188 mg/L, demonstrating significantly superior potency compared to the commonly used positive control ribavirin (EC₅₀ = 642 mg/L). This represents a 3.4-fold improvement in antiviral efficacy under identical experimental conditions [1].
| Evidence Dimension | In vivo antiviral potency (EC₅₀) |
|---|---|
| Target Compound Data | 188 mg/L |
| Comparator Or Baseline | Ribavirin: 642 mg/L |
| Quantified Difference | 3.4-fold lower EC₅₀ (higher potency) |
| Conditions | In vivo TSWV infection model in Nicotiana benthamiana plants |
Why This Matters
Procurement decisions for TSWV research require compounds with validated, reproducible in vivo efficacy; Antiviral agent 6 offers a >3-fold potency advantage over the most widely used positive control.
- [1] Liu Y, Chen J, Zu G, Hu D, Song B. First Report on Anti-TSWV Activities of Quinazolinone Derivatives Containing a Dithioacetal Moiety. J Agric Food Chem. 2021 Oct 20;69(41):12135-12142. doi: 10.1021/acs.jafc.1c03171. PMID: 34623814. View Source
